molecular formula C30H30Br2N2O3 B10963141 N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide

N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide

Cat. No.: B10963141
M. Wt: 626.4 g/mol
InChI Key: WIKNIIMPGCSRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes brominated phenyl groups, a cyclohexylamine moiety, and a naphthyl ether, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide typically involves multiple steps:

  • Bromination: : The initial step involves the bromination of a suitable phenyl precursor to introduce bromine atoms at the 2 and 4 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

  • Amination: : The brominated phenyl compound is then subjected to nucleophilic substitution with cyclohexylmethylamine to form the cyclohexyl(methyl)amino group. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

  • Furan Ring Formation: : The next step involves the formation of the furan ring. This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

  • Etherification: : The naphthalen-2-yloxy group is introduced via an etherification reaction. This step involves the reaction of a naphthol derivative with the furan compound in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

  • Carboxamide Formation: : Finally, the carboxamide group is introduced through an amidation reaction. This can be achieved by reacting the intermediate compound with a suitable carboxylic acid derivative or an acid chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and amination steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexylamine moiety, leading to the formation of corresponding oximes or nitroso derivatives.

  • Reduction: : Reduction reactions can target the brominated phenyl groups, potentially leading to debromination under suitable conditions using reagents like zinc dust or catalytic hydrogenation.

  • Substitution: : The bromine atoms in the phenyl ring can be substituted with various nucleophiles such as thiols, amines, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using zinc dust in acetic acid.

    Substitution: Nucleophiles such as sodium thiolate (NaSR), sodium azide (NaN3), or alkoxides (RO-) in polar aprotic solvents.

Major Products

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Debrominated phenyl derivatives.

    Substitution: Thiophenyl, azidophenyl, and alkoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile intermediate for the preparation of more complex molecules. Its brominated phenyl groups and furan ring make it suitable for various coupling reactions, including Suzuki-Miyaura and Heck reactions.

Biology

The compound’s structure suggests potential biological activity, particularly as a ligand for certain receptors or enzymes. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the naphthyl ether and carboxamide groups suggests potential as a drug candidate for targeting specific biological pathways.

Industry

In material science, the compound could be used in the development of advanced materials such as polymers or coatings, owing to its unique structural features.

Mechanism of Action

The exact mechanism of action of N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The brominated phenyl groups and naphthyl ether moiety could facilitate binding to hydrophobic pockets, while the carboxamide group could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide stands out due to the presence of the furan ring and naphthyl ether moiety. These structural features could confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C30H30Br2N2O3

Molecular Weight

626.4 g/mol

IUPAC Name

N-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]-5-(naphthalen-2-yloxymethyl)furan-2-carboxamide

InChI

InChI=1S/C30H30Br2N2O3/c1-34(24-9-3-2-4-10-24)18-22-15-23(31)17-27(32)29(22)33-30(35)28-14-13-26(37-28)19-36-25-12-11-20-7-5-6-8-21(20)16-25/h5-8,11-17,24H,2-4,9-10,18-19H2,1H3,(H,33,35)

InChI Key

WIKNIIMPGCSRCC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3)C5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.